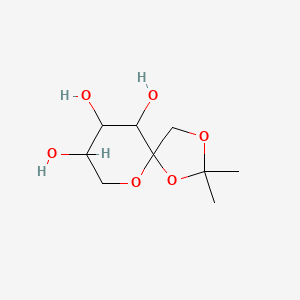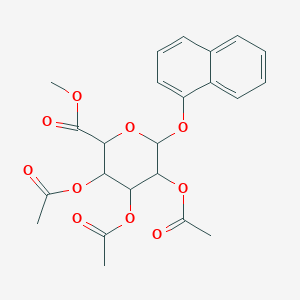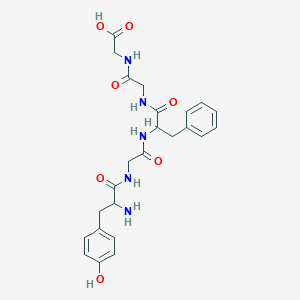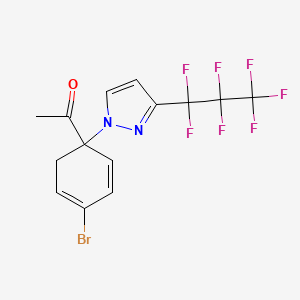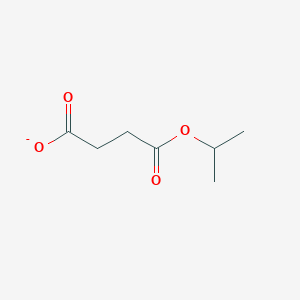
Butanedioic acid, 1-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 1-(1-methylethyl) ester, also known as isopropyl succinate, is an organic compound with the molecular formula C7H12O4. It is an ester derived from butanedioic acid (succinic acid) and isopropanol. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 1-(1-methylethyl) ester typically involves the esterification of butanedioic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction is as follows:
Butanedioic acid+IsopropanolAcid catalystButanedioic acid, 1-(1-methylethyl) ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 1-(1-methylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and isopropanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Butanedioic acid and isopropanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Butanedioic acid, 1-(1-methylethyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways involving succinic acid derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of butanedioic acid, 1-(1-methylethyl) ester involves its hydrolysis to butanedioic acid and isopropanol. The butanedioic acid can then participate in various metabolic pathways, including the citric acid cycle. The ester itself can act as a prodrug, releasing the active acid upon hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, ethyl methyl ester: Similar ester with ethyl and methyl groups instead of isopropyl.
Butanedioic acid, 2-hydroxy-2-(1-methylethyl) ester: Contains a hydroxyl group, making it more reactive.
Butanedioic acid, 1,4-bis(1-methylethyl) ester: Contains two isopropyl ester groups.
Uniqueness
Butanedioic acid, 1-(1-methylethyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its reactivity and applications differ from other similar esters, making it valuable in specific industrial and research contexts.
Properties
Molecular Formula |
C7H11O4- |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
4-oxo-4-propan-2-yloxybutanoate |
InChI |
InChI=1S/C7H12O4/c1-5(2)11-7(10)4-3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
RGMSBDCQLRJNSH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



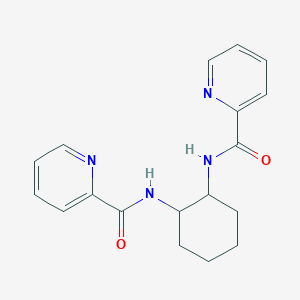

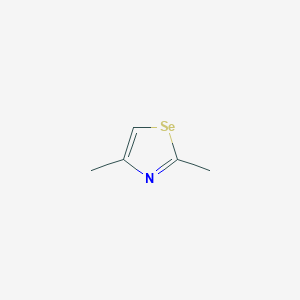
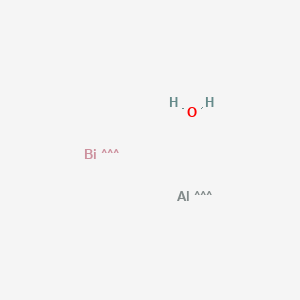
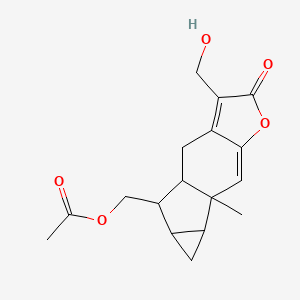

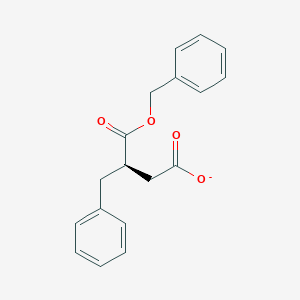
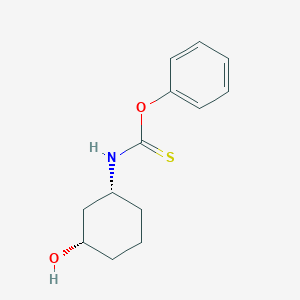
![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
